6beta-Naltrexol-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6b-Naltrexol-d4, also known as 6b-hydroxynaltrexone-d4, is a deuterium-labeled form of 6b-Naltrexol. It is primarily used in nuclear magnetic resonance (NMR) imaging due to its unique properties. Unlike opioid inverse agonists such as naloxone and naltrexone, 6b-Naltrexol-d4 is an opioid neutral antagonist .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6b-Naltrexol-d4 involves the deuteration of 6b-NaltrexolThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .
Industrial Production Methods: Industrial production of 6b-Naltrexol-d4 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: 6b-Naltrexol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to naltrexone.
Reduction: Formation from naltrexone.
Substitution: Introduction of deuterium atoms.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Deuterated reagents and solvents are employed.
Major Products:
Oxidation: Naltrexone.
Reduction: 6b-Naltrexol.
Substitution: 6b-Naltrexol-d4.
Scientific Research Applications
6b-Naltrexol-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry, particularly in NMR spectroscopy.
Biology: Employed in studies involving opioid receptors to understand their function and interaction with various ligands.
Industry: Utilized in the development of new pharmaceuticals and in forensic toxicology.
Mechanism of Action
6b-Naltrexol-d4 acts as a neutral antagonist at opioid receptors, including the mu, kappa, and delta receptors. It binds to these receptors without activating them, thereby blocking the effects of opioid agonists. This mechanism is particularly useful in studying the pharmacodynamics of opioid receptors and in developing treatments for opioid addiction and related disorders .
Comparison with Similar Compounds
6b-Naltrexol: The non-deuterated form, also a neutral antagonist at opioid receptors.
Naltrexone: An inverse agonist at opioid receptors, used in the treatment of opioid and alcohol dependence.
Naloxone: Another inverse agonist, commonly used to reverse opioid overdoses.
Uniqueness: 6b-Naltrexol-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise NMR imaging. This makes it particularly valuable in research settings where detailed structural and functional analyses are required .
Properties
CAS No. |
1279034-32-0 |
---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-6,6,7,7a-tetradeuterio-2,4,5,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i5D2,14D,18D |
InChI Key |
JLVNEHKORQFVQJ-NCRVCFHNSA-N |
Isomeric SMILES |
[2H][C@]12[C@](C(C[C@@]3([C@]14CCN([C@@H]3CC5=C4C(=C(C=C5)O)O2)CC6CC6)O)([2H])[2H])([2H])O |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.